Propargyl alcohol

Vue d'ensemble

Description

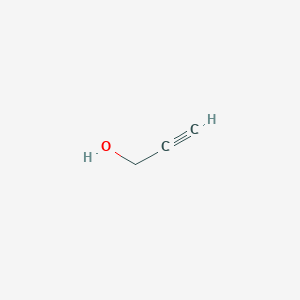

Propargyl alcohol (HC≡C-CH₂OH, CASRN 107-19-7) is a terminal alkyne-containing alcohol with a linear structure and high reactivity due to its triple bond and hydroxyl group. It is a stable isomer of propenal (CH₂CHCHO) and has been detected in the interstellar medium (ISM) . Industrially, it serves as a versatile intermediate in organic synthesis, enabling the construction of pharmaceuticals, heterocycles, and advanced materials via coupling, cyclization, and polymerization reactions . Its applications span corrosion inhibition, green chemistry (due to mild reaction conditions), and materials science (e.g., click chemistry-derived polymers) . However, it is classified as a health hazard by the Integrated Risk Information System (IRIS), requiring careful handling due to toxicity concerns .

Méthodes De Préparation

Copper-Catalyzed Ethynylation (Allene Method)

The Allene Method represents the most widely adopted industrial route for propargyl alcohol production. This process involves the reaction of acetylene with formaldehyde in the presence of a copper-based catalyst, typically copper(I) oxide () or copper acetylide () . The reaction proceeds via ethynylation, where formaldehyde adds to acetylene to form but-2-yne-1,4-diol as the primary product, with this compound generated as a by-product:

2\text{C≡CCH}2\text{OH} \quad (\text{but-2-yne-1,4-diol})

Key Parameters and Conditions

-

Catalyst : Copper acetylide () or at 1–5 wt% loading.

-

Temperature : 80–120°C.

-

Solvent : Aqueous formaldehyde (30–40% w/w).

Industrial Challenges and Optimizations

While this method is scalable, its drawbacks include moderate this compound yields (15–20% of total products) and the inherent risks of handling gaseous acetylene under high pressure . To mitigate these issues, modern plants employ continuous reactor systems with in-situ catalyst regeneration, improving overall efficiency.

Dehydrochlorination of 3-Chloro-2-Propen-1-Ol

This compound can be synthesized via the base-induced elimination of hydrogen chloride () from 3-chloro-2-propen-1-ol. This method is favored in laboratory settings for its simplicity and high selectivity :

2\text{CH=CHOH} + \text{NaOH} \rightarrow \text{HC≡C-CH}2\text{OH} + \text{NaCl} + \text{H}_2\text{O}

Reaction Mechanism

-

Deprotonation : The hydroxyl group is deprotonated by , forming an alkoxide intermediate.

-

Elimination : Concerted removal of and β-hydrogen generates the alkyne bond.

Operational Details

-

Reagents : Aqueous sodium hydroxide (20–30% w/w).

-

Temperature : 60–80°C to accelerate elimination.

This method avoids acetylene handling but requires access to 3-chloro-2-propen-1-ol, which is typically synthesized from allyl chloride via hydrochlorination.

Fluidized Bed Catalytic Process

A patented advancement in this compound production involves a fluidized bed reactor using copper acetylide catalysts . This method enhances safety and productivity by eliminating continuous gas phases and improving reactant-catalyst contact.

Process Overview

-

Reactants : Acetylene dissolved in aqueous formaldehyde with an organic solvent (e.g., tetrahydrofuran).

-

Catalyst : Copper acetylide particles (50–200 µm diameter).

-

Conditions :

Advantages Over Fixed Bed Reactors

| Parameter | Fluidized Bed Reactor | Fixed Bed Reactor |

|---|---|---|

| Space-Time Yield | 120–150 g/L·h | 40–60 g/L·h |

| Catalyst Replacement | Continuous addition | Batch replacement |

| Gas Phase Risk | None | High |

The fluidized bed design minimizes explosive acetylene gas accumulation and enables continuous catalyst replenishment , reducing downtime .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Safety Profile |

|---|---|---|---|

| Copper-Catalyzed Ethynylation | 15–20 | Industrial | Moderate |

| Dehydrochlorination | 75–85 | Laboratory | High |

| Fluidized Bed Process | 60–70 | Industrial | High |

-

Copper-Catalyzed Ethynylation : Best suited for large-scale butynediol production, with this compound as a secondary product.

-

Dehydrochlorination : Ideal for small-scale, high-purity synthesis but limited by precursor availability.

-

Fluidized Bed Process : Balances safety and productivity, making it the future standard for industrial plants .

Analyse Des Réactions Chimiques

Fundamental Reactivity Profile

Propargyl alcohol (C~3~H~4~O) demonstrates unique reactivity owing to:

-

Acidity : pKa ≈ 13.6 (weaker than water but stronger than allyl/n-propyl alcohols), enabling deprotonation to propargylate ions under basic conditions .

-

Electrophilic Alkyne : The sp-hybridized carbon participates in π-bond activation via metal catalysts (Au, Ag, Pd) .

-

Hydroxyl Group : Facilitates nucleophilic substitution, hydrogen bonding, and rearrangement reactions .

Meyer–Schuster Rearrangement

Propargyl alcohols rearrange to α,β-unsaturated carbonyl compounds under acidic or metal-catalyzed conditions:

Mechanism : Acid-catalyzed hydration forms an enol intermediate, which tautomerizes to the carbonyl product .

Rupe Rearrangement

Under similar conditions, propargyl alcohols with adjacent substituents form allenes or conjugated enones via dehydration .

Halogenation Reactions

Electrophilic halogenation yields α- or β-haloenones:

Key Insight : Halonium ion intermediates dictate regioselectivity, with Au(I) catalysts favoring α-products .

Propargylation Reactions

This compound derivatives act as alkylating agents:

-

With Carbonyls : In Ti/In-mediated systems, propargyl alcohols react with aldehydes/ketones to form homopropargylic alcohols (up to 92% yield) .

-

With Arenes : SnCl~2~ or Ce(OTf)~3~ catalyzes direct propargylation of aromatic rings (e.g., toluene → 2-propargyltoluene) .

Sonogashira Coupling

This compound participates in Pd/Cu-catalyzed couplings with aryl halides, forming diarylalkynes .

Hydroazidation

Ag~2~CO~3~ catalyzes the reaction with TMS-N~3~ to yield 2-azidoallyl alcohols (Scheme 1):

textHC≡CCH₂OH + TMS-N₃ → N₃-CH₂-C≡C-CH₂OH → N₃-CH₂-CH₂-C≡CH-OH (after rearrangement)

Applications : Azide products serve as click chemistry precursors .

Favorskii-Type Addition

Cs~2~CO~3~/TEA promotes alkynylation of aldehydes/ketones:

Polymerization and Decomposition

Applications De Recherche Scientifique

Chemical Synthesis and Pharmaceuticals

Role in Organic Synthesis

Propargyl alcohol is a vital reagent in organic chemistry due to its unique structure, which features both an alkyne and a hydroxyl group. This dual functionality allows it to participate in numerous chemical transformations, making it a cornerstone in the synthesis of complex organic molecules. Key reactions include:

- Sonogashira Coupling : PA acts as a coupling partner with aryl or vinyl halides in the presence of palladium and copper catalysts to form carbon-carbon bonds, essential for constructing complex pharmaceuticals .

- Synthesis of Heterocycles : The alkyne group facilitates cyclization reactions leading to the formation of heterocyclic compounds, which are crucial in medicinal chemistry for drug development .

Pharmaceutical Applications

This compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to enhance molecular complexity enables the development of new therapeutic agents. For instance, PA derivatives have been explored for their potential anti-cancer properties and as inhibitors in various biochemical pathways .

Material Science and Polymer Production

Polymer Chemistry

In polymer science, this compound serves as a monomer or co-monomer in the synthesis of specialty polymers. Its incorporation into polymer chains contributes to enhanced properties such as:

- Thermal Stability : Polymers containing PA demonstrate improved resistance to thermal degradation.

- Mechanical Strength : The structural integrity of materials is significantly enhanced through the use of PA-based polymers.

- Chemical Resistance : PA-modified polymers exhibit superior resistance to solvents and chemicals, making them ideal for demanding applications in industries like aerospace and automotive .

Advanced Materials Development

This compound is also pivotal in click chemistry applications, particularly the azide-alkyne cycloaddition reaction. This reaction is instrumental in developing new materials with tailored properties for specific applications such as coatings, adhesives, and electronic components .

Corrosion Inhibition

This compound exhibits effective corrosion inhibition properties, particularly in metalworking fluids and industrial cooling systems. It forms protective layers on metal surfaces, significantly reducing corrosion rates and extending the lifespan of equipment. This application is critical in industries where machinery integrity is paramount .

Case Study 1: Pharmaceutical Synthesis

A study investigated the use of this compound in synthesizing a novel anti-cancer drug. By employing PA in the Sonogashira coupling reaction, researchers successfully produced complex molecules that exhibited significant cytotoxicity against cancer cell lines. The findings emphasized PA's role as a key building block in pharmaceutical chemistry.

Case Study 2: Polymer Development

In a project aimed at developing high-performance polymers for aerospace applications, this compound was incorporated into polymer formulations. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. Testing showed that these PA-based polymers could withstand extreme conditions without significant degradation.

Mécanisme D'action

Propargyl alcohol works by adsorbing onto metal surfaces, creating a thin film that acts as a barrier between the metal and corrosive agents such as water, oxygen, and salts. This protective layer significantly reduces the rate of anodic and cathodic reactions involved in the corrosion process . In organic synthesis, its alkyne group serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Profiles

Propargyl alcohol’s reactivity is distinct from its derivatives due to the hydroxyl group, which facilitates nucleophilic substitutions and hydrogen bonding. Key comparisons include:

Key Findings:

- Reactivity in Substitutions : this compound undergoes FeCl₃-catalyzed substitutions with nucleophiles (e.g., alcohols, thiols) to form C–C, C–O, and C–S bonds . In contrast, propargyl bromide exhibits higher reactivity in Mn-mediated propargylation of aldehydes, achieving chemo-selective synthesis of homopropargyl alcohols .

- Silylation: Propargyl chlorides and carbonates are superior to this compound in silylation reactions. For example, Rh-catalyzed silylation of propargyl carbonates yields allenylsilanes efficiently, whereas this compound requires harsh conditions or organometallic reagents .

- Synthetic Efficiency : Propargyl bromide outperforms this compound in triazole synthesis, with yields of 72% vs. 41% under identical conditions (acetate solvent, 50–53°C) .

Activité Biologique

Propargyl alcohol, a three-carbon acetylenic alcohol, is recognized for its diverse biological activities and applications. This article explores the biological activity of this compound, including its toxicological effects, potential therapeutic uses, and relevant case studies.

This compound (C₃H₄O) is characterized by its moderate volatility and distinct geranium-like odor. It serves various industrial purposes, including as a chemical intermediate, solvent stabilizer, soil fumigant, and corrosion inhibitor. Its annual production in the U.S. is estimated between 0.5 to 2.8 million pounds .

Acute and Chronic Exposure Studies

Research indicates that this compound can cause central nervous system depression and hepatotoxicity. Acute exposure studies have demonstrated significant histopathological changes in laboratory animals:

- Mice : Exposure to 88 ppm for 6 hours resulted in severe histological alterations in the olfactory region. A higher concentration of 3,000 ppm for 1 hour led to mortality in three out of ten mice, with necropsy revealing mucous membrane and colon irritation .

- Rats : Chronic exposure studies showed no mortality at lower concentrations (1-25 ppm), but at 200 ppm, rats exhibited irregular breathing, lethargy, and decreased body weight gain. Histopathological findings included hepatocellular hypertrophy and necrosis .

The following table summarizes key findings from various exposure studies:

| Study Type | Species | Concentration (ppm) | Duration | Key Findings |

|---|---|---|---|---|

| Acute Exposure | Mice | 3,000 | 1 hour | 30% mortality; mucous membrane irritation |

| Chronic Exposure | Mice | 100 | 6 h/day for 75 days | Hepatic damage; reversible changes observed |

| Chronic Exposure | Rats | 200 | 6 h/day for 14 days | Lethargy; significant liver lesions |

| Long-term Study | Rats | 25 | 6 h/day for 90 days | No significant effects; slight increase in kidney weight |

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound derivatives. For instance, aromatic homopropargyl alcohols have shown varying antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of a benzene ring and hydroxyl group was essential for biological activity .

Case Study: Homopropargyl Alcohols

A study synthesized several aromatic homopropargyl alcohols and assessed their antibacterial efficacy:

- Method : One-pot reaction of 1,3-dilithiopropyne with aldehydes/ketones.

- Findings : Compounds demonstrated varying degrees of antibacterial activity depending on their structural modifications. Compounds with a free hydroxyl group were particularly effective against tested microorganisms .

The mechanisms underlying the biological activity of this compound are not fully understood but may involve:

- Cytotoxicity : this compound exhibits cytotoxic effects that can lead to cell death through oxidative stress pathways.

- Antimicrobial Action : The structural characteristics of propargyl alcohols can disrupt bacterial cell membranes or interfere with metabolic processes.

Q & A

Basic Research Questions

Q. What are the critical safety protocols when handling Propargyl alcohol in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves, goggles, and flame-resistant clothing, to prevent skin/eye contact and inhalation of vapors. Storage should adhere to tightly closed containers in well-ventilated areas, away from ignition sources. Emergency measures, such as eyewash stations and explosion-proof equipment, are mandatory .

Q. What synthetic routes are commonly employed for this compound in organic chemistry?

this compound is synthesized via catalytic coupling reactions, such as copper(I)-mediated propargylation under phase-transfer conditions. These methods yield diyne and triyne alcohols, with reaction optimization focusing on catalyst efficiency and solvent systems .

Q. What toxicological parameters are essential for assessing this compound exposure?

Key parameters include the No Observed Adverse Effect Level (NOAEL) of 5 mg/kg in rats (oral), acute toxicity (destruction of mucous membranes), and carcinogenicity data (formaldehyde byproduct classified as a California Prop 65 carcinogen). Regulatory frameworks like OECD guidelines inform standardized testing .

Q. Which analytical techniques are effective for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary methods. Electrochemical techniques, such as Tafel polarization, are also used to study its behavior in corrosion inhibition studies .

Q. How should this compound waste be disposed of in compliance with regulatory standards?

Follow EPA RCRA guidelines (waste code P102) and SARA Title III reporting requirements. Neutralization protocols and proper container labeling are critical to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound storage guidelines (e.g., grounding vs. ventilation)?

Experimental design should integrate hazard-specific controls: grounded metal containers to prevent static discharge and explosion-proof ventilation systems to mitigate vapor accumulation. Risk assessments must prioritize local regulatory standards and SDS recommendations .

Q. What methodologies address discrepancies in reported reaction yields during this compound-based syntheses?

Systematic optimization of reaction variables (e.g., catalyst loading, temperature, solvent polarity) and real-time monitoring via in-situ spectroscopy can reconcile yield inconsistencies. Comparative studies using phase-transfer catalysts versus traditional methods are advised .

Q. How should chronic toxicity studies be designed given limited reproductive toxicity data for this compound?

Longitudinal studies in rodent models should incorporate histopathological analyses of reproductive organs, paired with metabolite profiling (e.g., formaldehyde detection). Dose-ranging experiments must align with NOAEL thresholds to identify subchronic effects .

Q. What strategies validate conflicting metabolite data in this compound degradation pathways?

Multi-omics approaches (metabolomics and proteomics) combined with isotopic labeling can clarify degradation mechanisms. Cross-referencing with formaldehyde-specific assays ensures accurate identification of byproducts .

Q. How do ethical frameworks apply to human cell line studies involving this compound, a known irritant?

Researchers must adhere to institutional review board (IRB) protocols, emphasizing exposure limits (≤0.1% concentration in vitro) and rigorous cytotoxicity screening. Transparent reporting of adverse effects in publications is mandatory to uphold scientific integrity .

Propriétés

IUPAC Name |

prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDSBUOJIPERQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O, Array | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30306-19-5 | |

| Record name | 2-Propyn-1-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30306-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021883 | |

| Record name | Propargyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propargyl alcohol appears as a clear colorless liquid with a geranium-like odor. Flash point 97 °F. Vapors are heavier than air. Used to make other chemicals, as a corrosion inhibitor and a soil fumigant., Liquid, Colorless to straw-colored liquid with a mild, geranium odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with a mild, geranium odor. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propargyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

236.5 °F at 760 mmHg (NTP, 1992), 114-115 °C at 760 mm Hg; 100 °C at 490.3 mm Hg; 70 °C at 147.6 mm Hg; 20 °C at 11.6 mm Hg, 114 °C, 236.5 °F, 237 °F | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

91 °F (NTP, 1992), 97 °F, 97 °F (36 °C) (Open cup), 33 °C c.c., 97 °F (open cup), (oc) 97 °F | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with benzene, chloroform, ethanol, 1,2-dichloroethane, ether, acetone, dioxane, tetrahydrofuran, pyridine; moderately sol in carbon tetrachloride, IMMISCIBLE WITH ALIPHATIC HYDROCARBONS, Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9485 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9715 at 20 °C/4 °C, Relative density (water = 1): 0.97, 0.9485, 0.97 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.93 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12 mmHg (NIOSH, 2023), 15.6 [mmHg], 15.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.54, 12 mmHg | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Colorless to straw-colored liquid | |

CAS No. |

107-19-7 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propargyl alcohol | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propargyl-alcohol-results | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propargyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E920VF499L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propyn-1-ol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UK4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54 °F (NTP, 1992), -48 to -52 °C, -48 - -52 °C, -62 °F | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.